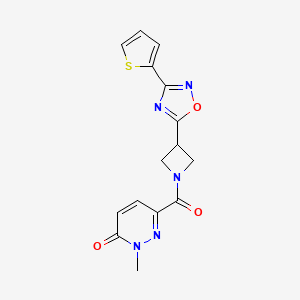

![molecular formula C22H17ClN2O2 B2768021 (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide CAS No. 325817-53-6](/img/structure/B2768021.png)

(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

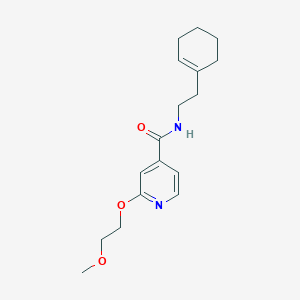

The compound contains several functional groups and structural features that are common in organic chemistry. It has an acrylamide group, which is a substructure involving a carbon-carbon double bond adjacent to a carbonyl group (C=O), with the carbonyl carbon also bonded to a nitrogen . The molecule also contains a 4-chlorophenyl group, which is a benzene ring with a chlorine atom attached . Additionally, it has a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group, which is a more complex ring structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The electron delocalization in the aromatic rings and the polar nature of the acrylamide group would likely have significant effects on the compound’s chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acrylamide) and aromatic rings could influence its solubility, melting point, boiling point, and other properties .科学的研究の応用

1. Polymeric Reagent for Selective Oxidation

Acrylamide derivatives, such as those involved in crosslinked poly(methyl methacrylate) (PMMA), have been functionalized to create reagents for the selective oxidation of alcohols to carbonyl compounds, offering a route to specific synthesis processes in organic chemistry (Shiney, Rajan, & Sreekumar, 1996).

2. Antimicrobial Agents

Compounds structurally related to dihydrobenzofurans and acrylamides have been synthesized and found to exhibit antimicrobial activity, indicating potential use in developing new antibacterial drugs (Ravi, Selvam, & Swaminathan, 2012).

3. Protein Conformation and Binding Studies

Acrylamide has been utilized as a quencher in fluorescence studies to investigate protein conformation and binding, providing a tool for biochemical and structural biology research (Eftink & Ghiron, 1976).

4. Polymer-supported Reagents for Oxidation

Similarly, PMMA-supported Cr(VI) reagents have been prepared for oxidizing alcohols, highlighting the use of acrylamide derivatives in creating polymeric reagents with specific chemical functionalities (Abraham, Rajan, & Sreekumar, 1996).

5. Molecular Imprinting for Pesticide Sorption

Acrylamide has been employed in the synthesis of polymers with molecular imprints for chlorine-containing pesticides, demonstrating applications in environmental remediation and selective sorption materials (Popov, Dmitrienko, Chumichkina, & Zolotov, 2009).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2/c1-2-25-19-12-11-18(16-4-3-5-17(21(16)19)22(25)27)24-20(26)13-8-14-6-9-15(23)10-7-14/h3-13H,2H2,1H3,(H,24,26)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQKJGJVEFAHBX-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=C(C=C4)Cl)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

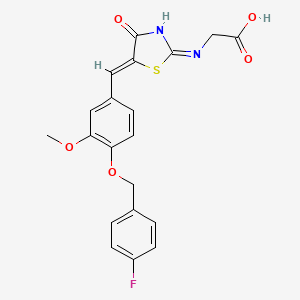

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)

![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)

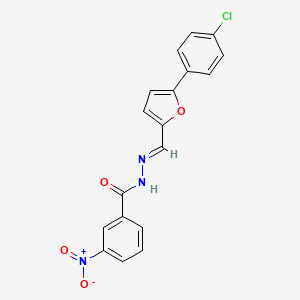

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)

![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)